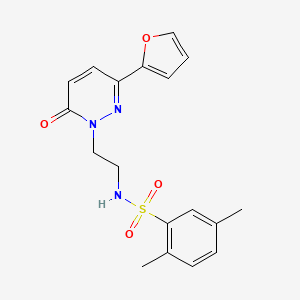

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

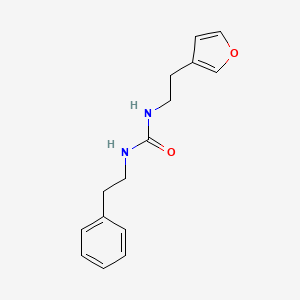

The compound appears to contain a furan ring, a pyridazine ring, and a benzenesulfonamide moiety. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The furan ring could potentially be synthesized using methods such as the Paal-Knorr Furan Synthesis . The pyridazine ring might be formed through methods such as the Chichibabin pyridazine synthesis. The benzenesulfonamide group could potentially be introduced through a sulfonamide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings would introduce heteroatoms (oxygen and nitrogen, respectively) into the structure, which could participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The furan ring is aromatic and relatively stable, but can be made to react under certain conditions . The pyridazine ring is also aromatic and has its own reactivity profile. The benzenesulfonamide group could potentially participate in a variety of reactions, including those involving the nitrogen-sulfur bond .Scientific Research Applications

Synthesis and Chemical Properties

- Synthetic Methodologies : Research has demonstrated the synthesis of various furan derivatives through methods such as directed lithiation and palladium-catalyzed coupling, providing a route to 3-substituted furans and highlighting the furan ring's utility in complex molecule construction (Ennis & Gilchrist, 1990).

- Chemical Transformations : Studies on furan and benzenesulfonamide derivatives have focused on their transformations into a variety of heterocyclic systems, showcasing their versatility in creating biologically active compounds with potential applications in medicinal chemistry and drug discovery (Alves et al., 2017).

Biological and Pharmacological Activities

- Antimicrobial and Anti-Inflammatory Activities : The synthesis of arylazopyrazole and triazole derivatives incorporating furan and benzenesulfonamide moieties has been investigated, showing promising antimicrobial and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Sarvaiya et al., 2019).

- Antioxidant and Enzyme Inhibition : Research into furan derivatives has also revealed significant antioxidant properties and enzyme inhibitory activities, indicating their potential in the treatment and management of diseases associated with oxidative stress and enzymatic dysregulation (Makkar & Chakraborty, 2018).

properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13-5-6-14(2)17(12-13)26(23,24)19-9-10-21-18(22)8-7-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTRDCZYYKZZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2676295.png)

![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2676299.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)

![5-Bromo-N-butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2676304.png)

![2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2676305.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2676307.png)

![7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2676309.png)

![8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2676312.png)

![5-Aminobicyclo[3.1.1]heptan-1-ol](/img/structure/B2676316.png)